7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate
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Overview
Description
7-Hydroxy-9-methyl-2-oxaspiro[35]nonan-6-yl prop-2-enoate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the hydroxy, methyl, and prop-2-enoate groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
7-oxaspiro[3.5]nonan-2-one: A structurally related compound with a similar spirocyclic core but lacking the hydroxy and ester groups.
(7-oxaspiro[3.5]nonan-2-yl)methanamine: Another related compound with an amine group instead of the ester group.
Uniqueness
7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
497233-14-4 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(7-hydroxy-5-methyl-2-oxaspiro[3.5]nonan-8-yl) prop-2-enoate |
InChI |
InChI=1S/C12H18O4/c1-3-11(14)16-10-5-12(6-15-7-12)8(2)4-9(10)13/h3,8-10,13H,1,4-7H2,2H3 |
InChI Key |
DUGXHJRTZMEHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CC12COC2)OC(=O)C=C)O |
Origin of Product |
United States |
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